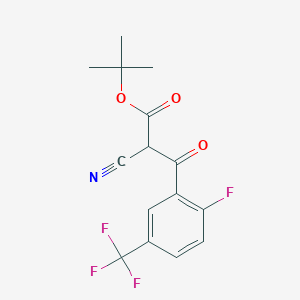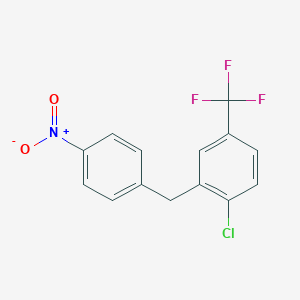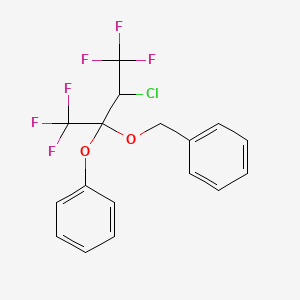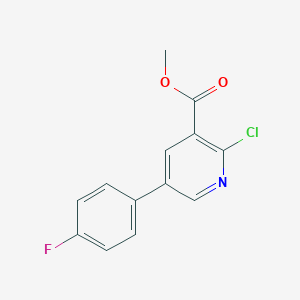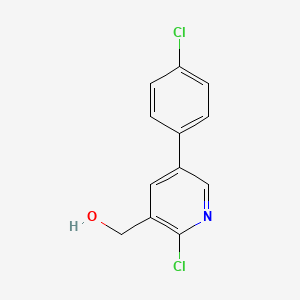![molecular formula C15H12ClF4NO3 B6311369 tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate CAS No. 2088945-26-8](/img/structure/B6311369.png)
tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate is a useful research compound. Its molecular formula is C15H12ClF4NO3 and its molecular weight is 365.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0441836 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: : tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized products.
Reduction: : Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4), reducing the nitrile group to an amine or other corresponding reduced products.
Substitution: : The compound can participate in nucleophilic substitution reactions. For instance, the halogen groups can be substituted with nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Common reagents for these reactions include acids, bases, and various halogenated compounds, and the conditions typically involve specific solvents and controlled temperatures. Major products depend on the type of reaction and reagents used.
Scientific Research Applications
Chemistry: : It serves as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: : Used in studying biochemical pathways and as a precursor in the synthesis of bioactive molecules.
Industry: : Employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action: The compound exerts its effects through various mechanisms, depending on the context of its use. In biochemical research, it may interact with enzymes or receptors, modulating their activity. The presence of halogen and trifluoromethyl groups influences its reactivity and binding affinity, which is crucial in medicinal chemistry applications. Molecular targets can include proteins, nucleic acids, or other macromolecules, with pathways involving binding, inhibition, or activation of specific cellular processes.
Comparison with Similar Compounds: When compared to similar compounds, tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate stands out due to its unique combination of functional groups. Other similar compounds might include:
tert-Butyl 3-[(2'-bromo-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate
tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(difluoromethyl))phenyl]-2-cyano-3-oxopropanoate
These compounds, while structurally similar, differ in their halogen substitutions, impacting their chemical and physical properties, reactivity, and potential applications. The presence of different halogen atoms can significantly alter the electronic and steric characteristics of the molecules, leading to variations in their behavior in chemical reactions and biological systems.
There's a detailed dive into this compound. Hope you find it insightful!
Properties
IUPAC Name |
tert-butyl 3-[2-chloro-6-fluoro-3-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3/c1-14(2,3)24-13(23)7(6-21)12(22)10-9(17)5-4-8(11(10)16)15(18,19)20/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOVTJJEPIGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
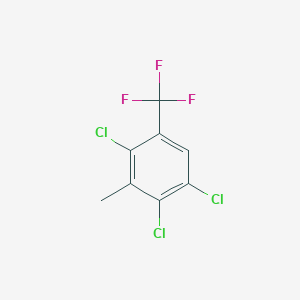

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)
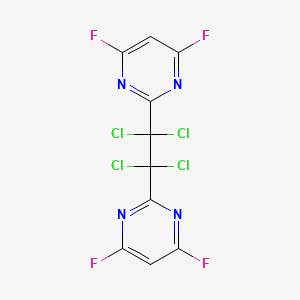
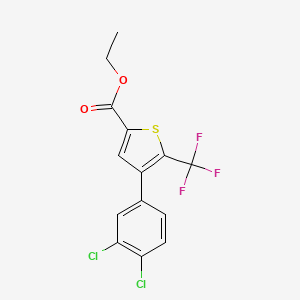
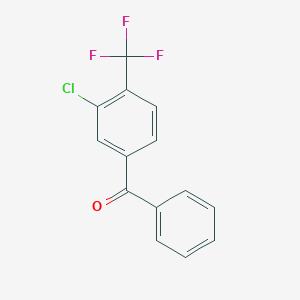
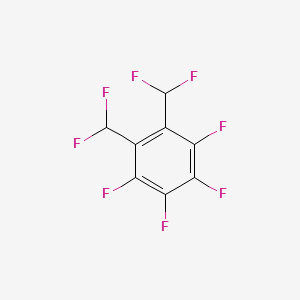
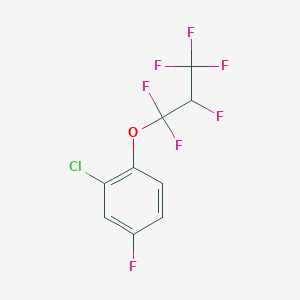
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
